molecular formula C24H19NO3 B11524080 (4E)-4-{2-[(4-methylbenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one

(4E)-4-{2-[(4-methylbenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one

Cat. No.: B11524080
M. Wt: 369.4 g/mol
InChI Key: YGKBUCZQUYYSCT-RCCKNPSSSA-N
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Description

The compound (4E)-4-{2-[(4-methylbenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one is a synthetic organic molecule characterized by its complex structure, which includes a benzylidene group, a phenyl ring, and an oxazol-5(4H)-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{2-[(4-methylbenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one typically involves multiple steps:

  • Formation of the Benzylidene Intermediate: : The initial step involves the condensation of 2-hydroxybenzaldehyde with 4-methylbenzyl bromide in the presence of a base such as potassium carbonate. This reaction forms the (4-methylbenzyl)oxybenzaldehyde intermediate.

  • Oxazol-5(4H)-one Formation: : The next step involves the reaction of the intermediate with phenyl isocyanate under reflux conditions to form the oxazol-5(4H)-one ring. This step may require a catalyst such as triethylamine to facilitate the reaction.

  • Final Condensation: : The final step is the condensation of the oxazol-5(4H)-one intermediate with benzaldehyde under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylidene and phenyl rings. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the oxazol-5(4H)-one ring, potentially converting it to a more saturated oxazoline derivative. Sodium borohydride is a typical reducing agent used in such reactions.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of oxazoline derivatives.

    Substitution: Formation of nitro derivatives on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-{2-[(4-methylbenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural features make it suitable for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases such as cancer and inflammation.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it a valuable component in the formulation of high-performance materials.

Mechanism of Action

The mechanism of action of (4E)-4-{2-[(4-methylbenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. This interaction can disrupt key biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-{2-[(4-methoxybenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one
  • (4E)-4-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one
  • (4E)-4-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one

Uniqueness

The uniqueness of (4E)-4-{2-[(4-methylbenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzyl group enhances its lipophilicity and may influence its binding affinity to molecular targets, making it a valuable compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H19NO3

Molecular Weight

369.4 g/mol

IUPAC Name

(4E)-4-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-phenyl-1,2-oxazol-5-one

InChI

InChI=1S/C24H19NO3/c1-17-11-13-18(14-12-17)16-27-22-10-6-5-9-20(22)15-21-23(25-28-24(21)26)19-7-3-2-4-8-19/h2-15H,16H2,1H3/b21-15+

InChI Key

YGKBUCZQUYYSCT-RCCKNPSSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2/C=C/3\C(=NOC3=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2C=C3C(=NOC3=O)C4=CC=CC=C4

Origin of Product

United States

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